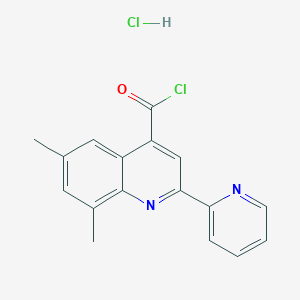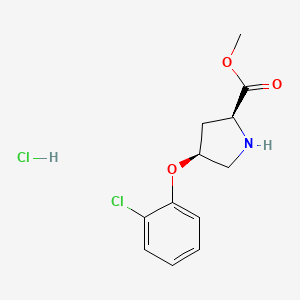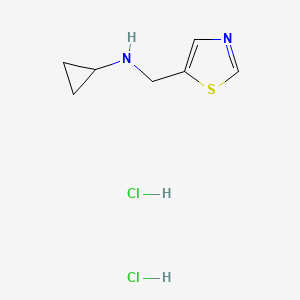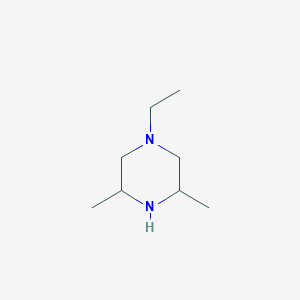
1-Ethyl-3,5-dimethylpiperazine
Overview
Description
1-Ethyl-3,5-dimethylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-ethyl-3,5-dimethylpiperazine is a derivative of, are generally gaba receptor agonists .
Mode of Action
As a GABA receptor agonist, piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Ethyl-3,5-dimethylpiperazine are not well-studied. Piperazine, the parent compound, is known to interact with various biomolecules. For instance, it acts as a GABA receptor agonist
Cellular Effects
Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine, the parent compound, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethylpiperazine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,5-dimethylpiperazine, ethyl halide (e.g., ethyl bromide or ethyl chloride)
Reagents: A strong base such as sodium hydride or potassium carbonate
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
Conditions: The reaction mixture is heated to reflux, allowing the ethyl group to attach to the nitrogen atom of the piperazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any oxidized forms back to the original amine.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Ethyl-3,5-dimethylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a building block for the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Research into its potential therapeutic applications includes studies on its efficacy as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethylpiperazine can be compared with other piperazine derivatives to highlight its uniqueness:
Similar Compounds: 1-methylpiperazine, 1-ethylpiperazine, 3,5-dimethylpiperazine
Uniqueness: The presence of both ethyl and methyl groups at specific positions on the piperazine ring can confer distinct chemical and biological properties, such as altered solubility, reactivity, and biological activity.
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMGCUENOHMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


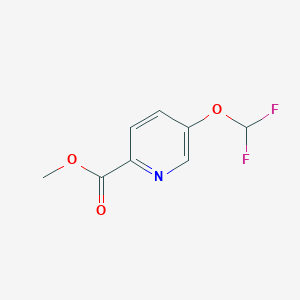
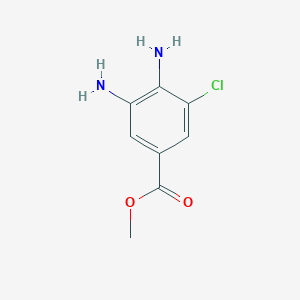

![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)
![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)
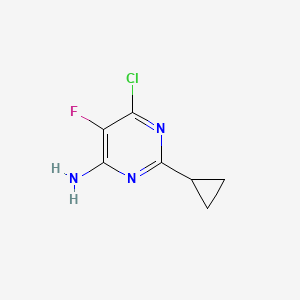
![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)
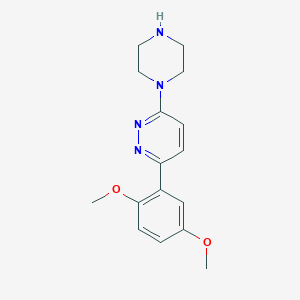
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)
